Bcp-T.A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

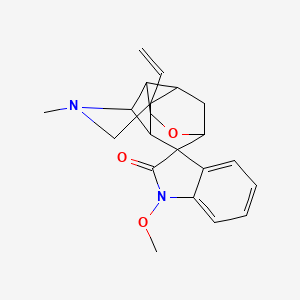

BCP-T.A. est un inducteur de ferroptose qui agit en se liant à la glutathion peroxydase 4 (GPX4). La ferroptose est une forme de mort cellulaire régulée caractérisée par l'accumulation de peroxydes lipidiques. This compound. a montré une activité puissante dans l'induction de la ferroptose dans diverses lignées cellulaires, ce qui en fait un outil précieux dans la recherche scientifique .

Méthodes De Préparation

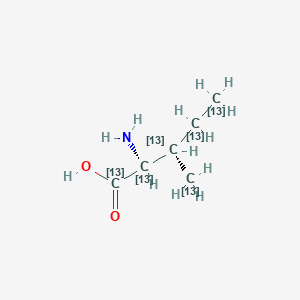

Voies de synthèse et conditions réactionnelles : BCP-T.A. est synthétisé par une série de réactions chimiques impliquant des électrophiles hétérocycliques. Le composé contient un groupe alcyne, qui lui permet de subir une cycloaddition azoture-alcyne catalysée par le cuivre (CuAAc) avec des molécules contenant des groupes azoture .

Méthodes de production industrielle : La production industrielle de this compound. implique la synthèse à grande échelle de ses molécules précurseurs, suivie de la réaction CuAAc dans des conditions contrôlées. La réaction est généralement effectuée en présence d'un catalyseur au cuivre et d'un solvant approprié, tel que le diméthylsulfoxyde (DMSO), pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions : BCP-T.A. subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound. peut être oxydé pour former divers dérivés oxydés.

Réduction : Le composé peut être réduit dans des conditions spécifiques pour donner des formes réduites.

Substitution : this compound. peut participer à des réactions de substitution, en particulier avec les nucléophiles.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les nucléophiles comme les amines et les thiols sont couramment utilisés dans les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés et réduits de this compound., ainsi que des composés substitués avec différents groupes fonctionnels .

4. Applications de la recherche scientifique

This compound. a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif en chimie click pour la synthèse de molécules complexes.

Biologie : Employé dans des études de ferroptose pour comprendre les mécanismes de la mort cellulaire.

Médecine : Investigué pour ses applications thérapeutiques potentielles dans le traitement du cancer en raison de sa capacité à induire la ferroptose dans les cellules cancéreuses.

Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques

5. Mécanisme d'action

This compound. exerce ses effets en se liant à la glutathion peroxydase 4 (GPX4), une enzyme qui protège les cellules contre les dommages oxydatifs en réduisant les hydroperoxydes lipidiques. En inhibant la GPX4, this compound. conduit à l'accumulation de peroxydes lipidiques, déclenchant la ferroptose. Ce processus implique l'activation de diverses voies moléculaires, y compris la production d'espèces réactives de l'oxygène (ROS) et la perturbation de l'équilibre redox cellulaire .

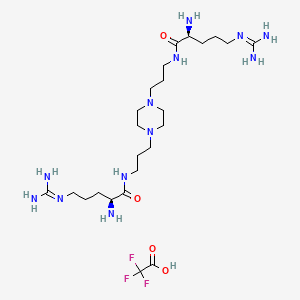

Composés similaires :

β-Caryophyllène : Un sesquiterpène bicyclique naturel aux propriétés anti-inflammatoires.

Oxyde de caryophyllène : Une forme oxydée du β-caryophyllène présentant des activités biologiques similaires.

Comparaison : this compound. est unique en sa capacité à induire la ferroptose en ciblant spécifiquement la GPX4, tandis que le β-caryophyllène et l'oxyde de caryophyllène exercent principalement des effets anti-inflammatoires par des mécanismes différents. Cette spécificité fait de this compound. un outil précieux pour étudier la ferroptose et explorer son potentiel thérapeutique .

Applications De Recherche Scientifique

BCP-T.A. has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.

Biology: Employed in studies of ferroptosis to understand the mechanisms of cell death.

Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its ability to induce ferroptosis in cancer cells.

Industry: Utilized in the development of new materials and chemical processes

Mécanisme D'action

BCP-T.A. exerts its effects by binding to glutathione peroxidase 4 (GPX4), an enzyme that protects cells from oxidative damage by reducing lipid hydroperoxides. By inhibiting GPX4, this compound. leads to the accumulation of lipid peroxides, triggering ferroptosis. This process involves the activation of various molecular pathways, including the production of reactive oxygen species (ROS) and the disruption of cellular redox balance .

Comparaison Avec Des Composés Similaires

β-Caryophyllene: A natural bicyclic sesquiterpene with anti-inflammatory properties.

Caryophyllene oxide: An oxidized form of β-caryophyllene with similar biological activities.

Comparison: BCP-T.A. is unique in its ability to induce ferroptosis by specifically targeting GPX4, whereas β-caryophyllene and caryophyllene oxide primarily exert anti-inflammatory effects through different mechanisms. This specificity makes this compound. a valuable tool for studying ferroptosis and exploring its therapeutic potential .

Propriétés

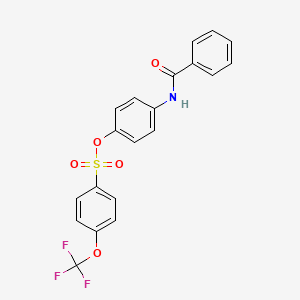

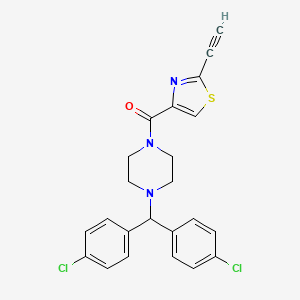

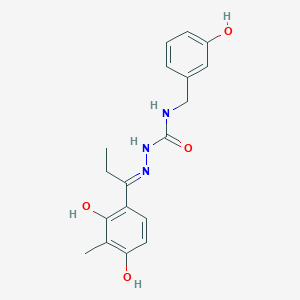

Formule moléculaire |

C23H19Cl2N3OS |

|---|---|

Poids moléculaire |

456.4 g/mol |

Nom IUPAC |

[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-(2-ethynyl-1,3-thiazol-4-yl)methanone |

InChI |

InChI=1S/C23H19Cl2N3OS/c1-2-21-26-20(15-30-21)23(29)28-13-11-27(12-14-28)22(16-3-7-18(24)8-4-16)17-5-9-19(25)10-6-17/h1,3-10,15,22H,11-14H2 |

Clé InChI |

XWHYWEHRTWXUFV-UHFFFAOYSA-N |

SMILES canonique |

C#CC1=NC(=CS1)C(=O)N2CCN(CC2)C(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-fluoro-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-3H-quinazolin-4-one](/img/structure/B10830430.png)

![N-(1-adamantyl)-1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10830464.png)